

7-Azaindole N-oxide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1H-Pyrrolo[2,3-b]pyridine 7-oxide

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Introduction: 7-Azaindole N-oxide, a heterocyclic compound, is a pivotal building block in medicinal chemistry and a functional molecule in organic synthesis. As a derivative of 7-azaindole, it retains the bioisosteric properties relative to indole, making it a valuable scaffold in drug discovery. The introduction of the N-oxide functional group modifies the electronic properties of the parent molecule, enhancing its utility as a ligand in catalysis and enabling unique chemical transformations. This guide provides an in-depth overview of its chemical identity, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

7-Azaindole N-oxide is chemically known as **1H-Pyrrolo[2,3-b]pyridine 7-oxide**. It is commercially available in both anhydrous and hemihydrate forms, which are distinguished by different CAS numbers.



Property	Data (7-Azaindole N-oxide)	Data (7-Azaindole N-oxide hemihydrate)	
CAS Number	55052-24-9[1][2]	1202864-61-6	
Molecular Formula	C7H6N2O[1]	C7H6N2O · 0.5H2O	
Molecular Weight	134.14 g/mol [1]	143.14 g/mol	
Appearance	Solid	White to off-white powder	
Melting Point	Not specified	102-118 °C[3]	
SMILES String	[O-][n+]1cccc2cc[nH]c12	O.[O-][n+]1cccc2cc[nH]c12. [O-][n+]3cccc4cc[nH]c34	
IUPAC Name	1H-pyrrolo[2,3-b]pyridine 7-oxide[1]	1H-pyrrolo[2,3-b]pyridine, 7-oxide, hemihydrate	

Note: Spectroscopic data (NMR, IR, MS) for 7-azaindole N-oxide is not readily available in consolidated form in the reviewed literature. Researchers should perform analytical characterization to confirm identity and purity.

Synthesis of 7-Azaindole N-oxide

The most common method for the synthesis of 7-azaindole N-oxide is the direct oxidation of 7-azaindole.

Experimental Protocol: N-Oxidation of 7-Azaindole

This protocol is based on general procedures for the N-oxidation of pyridine-containing heterocycles.[4]

Materials:

- 7-Azaindole
- Hydrogen Peroxide (30% aqueous solution)

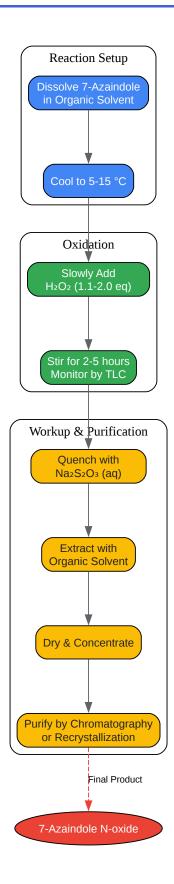


- An organic solvent such as Tetrahydrofuran (THF), Ethylene glycol monomethyl ether (EGME), or Propylene glycol monomethyl ether.[4]
- Drying agent (e.g., anhydrous sodium sulfate)
- Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography equipment).

Procedure:

- Dissolution: In a round-bottom flask, dissolve 7-azaindole (1 equivalent) in the chosen organic solvent.
- Reaction Initiation: Cool the solution in an ice bath to between 5-15 °C.[4]
- Addition of Oxidant: Slowly add hydrogen peroxide (1.1 to 2.0 equivalents) to the stirred solution, maintaining the temperature within the specified range.[4]
- Reaction Monitoring: Allow the reaction to stir at 5-15 °C for 2-5 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
- Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 7azaindole N-oxide.





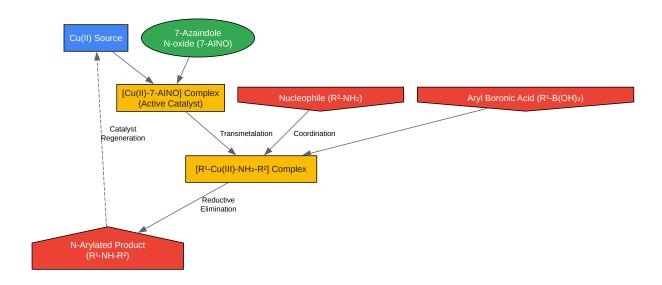
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Caption: Workflow for the synthesis of 7-azaindole N-oxide.



Applications in Research and Development Ligand in Catalysis

7-Azaindole N-oxide serves as an effective ligand in transition metal-catalyzed reactions. Its N-oxide moiety can coordinate to metal centers, modulating their reactivity and selectivity. A notable application is in copper-catalyzed N-arylation reactions (a type of Chan-Evans-Lam coupling), where it promotes the formation of C-N bonds under mild conditions.



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Caption: Catalytic cycle for Cu-catalyzed N-arylation using 7-AINO.

Scaffold for Kinase Inhibitors

The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. It acts as an excellent hinge-binding motif, mimicking the adenine portion of ATP. The pyridine nitrogen serves as a hydrogen bond acceptor, while



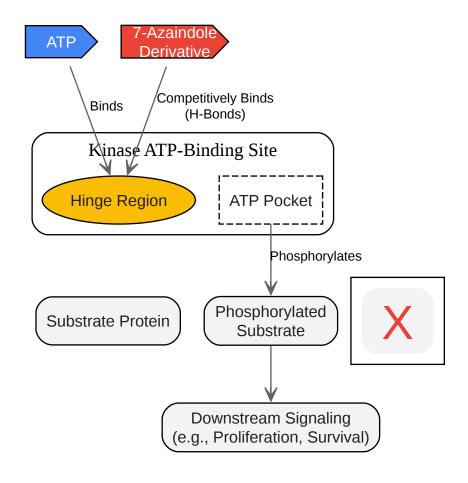
the pyrrole N-H group acts as a hydrogen bond donor, forming two critical hydrogen bonds with the kinase hinge region. While 7-azaindole N-oxide itself is not typically the final active pharmaceutical ingredient, its derivatives are extensively explored as potent and selective kinase inhibitors.

The table below summarizes the activity of selected 7-azaindole derivatives against various protein kinases.

Compound ID	Target Kinase(s)	IC50 (nM)	Reference Cell Line / Assay
81	Haspin	14	In vitro kinase assay
8g	CDK9/CyclinT	130	In vitro kinase assay
Haspin	230	In vitro kinase assay	
8h	CDK9/CyclinT	460	In vitro kinase assay
Haspin	1100	In vitro kinase assay	
7-AID	DDX3 (Helicase)	12,690	MDA MB-231 cells (MTT)
14,120	MCF-7 cells (MTT)		
16,960	HeLa cells (MTT)	_	

Note: Data is for derivatives of 7-azaindole, not 7-azaindole N-oxide itself. Compound IDs are as reported in the cited literature.





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Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Protocols for Biological Evaluation Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of 7-azaindole derivatives are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

- Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated to allow for cell attachment.
- Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 7-azaindole derivatives) and incubated for a specified period (e.g., 48-72 hours).



- MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion: 7-Azaindole N-oxide is a versatile and valuable compound for chemical and pharmaceutical research. Its straightforward synthesis and unique electronic properties make it an important precursor for complex molecular architectures and a useful ligand in modern organic synthesis. For drug development professionals, the 7-azaindole scaffold, accessed and modified via its N-oxide, continues to be a highly fruitful starting point for the design of potent and selective inhibitors targeting key cellular pathways.

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